molecular formula C22H17ClN2O2 B2982848 3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole CAS No. 102451-67-2

3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole

Cat. No. B2982848
CAS RN: 102451-67-2
M. Wt: 376.84
InChI Key: CHJFRJUWKRNQIK-UHFFFAOYSA-N
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Description

The compound “3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole” is a complex organic molecule. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The molecule also contains a nitro group (-NO2) and a chlorophenyl group (a benzene ring with a chlorine atom attached), both of which are attached to an ethyl group (a two-carbon chain). These functional groups suggest that this compound may have interesting chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro group, the chlorophenyl group, and the indole ring. Each of these functional groups has distinct reactivity patterns. For example, the nitro group is electron-withdrawing and can participate in reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be influenced by the functional groups present in the molecule .

Scientific Research Applications

Antiviral Applications

Indole derivatives have been recognized for their antiviral properties. Compounds similar to 3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural features of these molecules allow them to bind with high affinity to viral proteins, potentially interfering with the virus’s ability to replicate.

Anti-inflammatory Properties

The indole nucleus is a common feature in many synthetic drugs with anti-inflammatory effects. By modulating key pathways in the inflammatory response, indole derivatives can be valuable in the treatment of chronic inflammatory diseases .

Anticancer Activity

Indole compounds have been studied for their potential use in cancer therapy. Their ability to interact with cellular receptors and enzymes can make them suitable for designing drugs that target specific pathways involved in cancer cell proliferation and survival .

Antimicrobial Effects

The indole scaffold is present in many compounds with antimicrobial activity. These derivatives can be designed to target bacterial and fungal pathogens, providing a basis for new treatments for infectious diseases .

Antidiabetic Potential

Research has indicated that certain indole derivatives may have applications in managing diabetes. They can influence insulin signaling and glucose metabolism, which are crucial for the treatment of diabetes .

Neuroprotective Effects

Indole derivatives have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases. Their interaction with neural pathways could help in mitigating the progression of conditions like Alzheimer’s and Parkinson’s disease .

Future Directions

The future directions for research on this compound would depend on its intended applications. If it shows promising properties, it could be studied further for potential uses in various fields such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O2/c23-17-12-10-15(11-13-17)19(14-25(26)27)21-18-8-4-5-9-20(18)24-22(21)16-6-2-1-3-7-16/h1-13,19,24H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJFRJUWKRNQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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